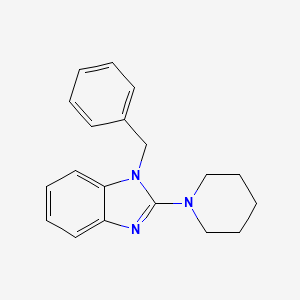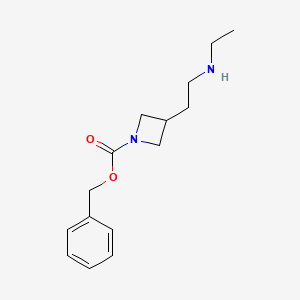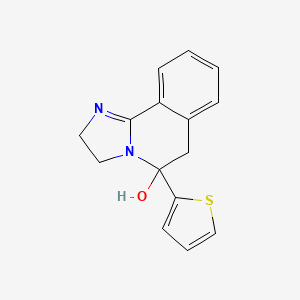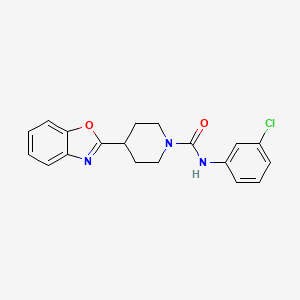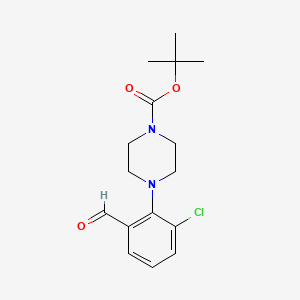
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21ClN2O3 and a molecular weight of 324.8 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a chloro group, and a formyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 2-chloro-6-formylphenylamine with tert-butyl 4-piperazinecarboxylate under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the formyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-bromo-6-formylphenyl)piperazine-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Tert-butyl 4-(2-chloro-6-methylphenyl)piperazine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Tert-butyl 4-(2-chloro-6-hydroxyphenyl)piperazine-1-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.
Propriétés
Numéro CAS |
869478-15-9 |
|---|---|
Formule moléculaire |
C16H21ClN2O3 |
Poids moléculaire |
324.80 g/mol |
Nom IUPAC |
tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 |
Clé InChI |
LVETZFJYPHMRNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



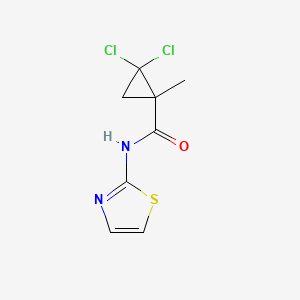

![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)

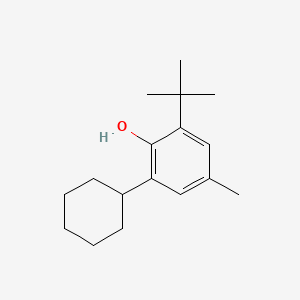
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
